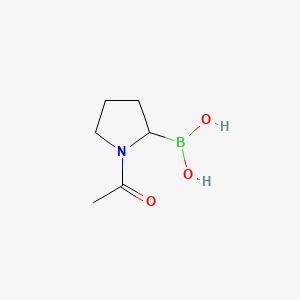

(1-Acetylpyrrolidin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

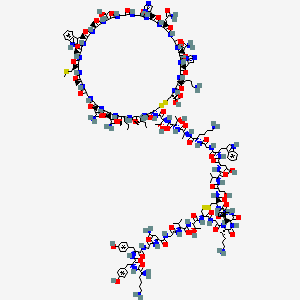

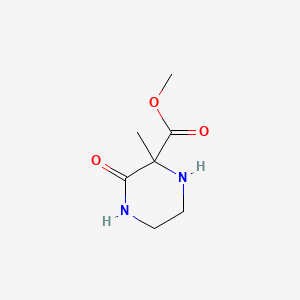

“(1-Acetylpyrrolidin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H12BNO3 . It is used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral. They react with 1,2-diols by generating a stable cyclic ester .

Chemical Reactions Analysis

Boronic acids, including “this compound”, have been increasingly popular in the synthesis of small chemical receptors. Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine .

Scientific Research Applications

Affinity with Biomolecules

(1-Acetylpyrrolidin-2-yl)boronic acid, like other boronic acids, shows a notable affinity for cis-diol-containing biomolecules. This interaction is crucial in applications such as sensing, separation, drug delivery, and the creation of functional materials. A study by Lü et al. (2013) developed an affinity capillary electrophoresis method to analyze these interactions, providing insights into boronate affinity interactions and their dependency on molecular structures, pH, and temperature (Lü, Li, Wang, & Liu, 2013).

Chemosensor Development

Boronic acids, including this compound, are used in the development of selective fluorescent chemosensors for detecting biologically active substances. Huang et al. (2012) discussed the progress in boronic acid sensors for various biomolecules and ions, highlighting their role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Biomedical Applications

In the biomedical field, boronic acid polymers, which include derivatives of this compound, have been employed for treating various diseases such as HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) emphasized the potential of boronic acid-containing polymers in creating new biomaterials due to their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).

Catalysis in Organic Chemistry

Boronic acid, including this compound, plays a significant role in organic chemistry, especially in catalysis. Hashimoto et al. (2015) discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the versatility of boronic acids in synthesizing complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).

Safety and Hazards

Future Directions

Boronic acid-based compounds, including “(1-Acetylpyrrolidin-2-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

properties

IUPAC Name |

(1-acetylpyrrolidin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6,10-11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDJKWJLYRNPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665877 |

Source

|

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116150-20-0 |

Source

|

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)